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Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility of 2-(1-Aminopropyl)-4-bromo-6-methylphenol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everythi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides an in-depth technical framework for understanding and determining the solubility of 2-(1-Aminopropyl)-4-bromo-6-methylphenol, a molecule with diverse functional groups that present a unique solubility profile. Due to the limited availability of public data on this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a robust experimental methodology for its empirical determination. We will explore the causal relationships between the molecule's physicochemical properties and its behavior in various organic solvents, culminating in a detailed, self-validating experimental protocol.

Introduction: Structural Analysis of 2-(1-Aminopropyl)-4-bromo-6-methylphenol

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. 2-(1-Aminopropyl)-4-bromo-6-methylphenol is a substituted phenol with a combination of polar and nonpolar functional groups, each contributing to its overall physicochemical properties.

  • Phenolic Group (-OH): The hydroxyl group attached to the aromatic ring is highly polar and can act as both a hydrogen bond donor and acceptor.[1][2] This feature typically confers solubility in polar, protic solvents.[3]

  • Primary Amine (-NH2): The aminopropyl side chain contains a primary amine, which is basic and highly polar. It readily participates in hydrogen bonding, significantly influencing solubility in polar solvents. Its basicity also means that solubility can be highly dependent on pH in protic or aqueous systems.[4]

  • Aromatic Ring: The core benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.[2]

  • Bromo and Methyl Groups (-Br, -CH3): These substituents add to the molecule's size and nonpolar character. While the bromo group introduces some polarity, the overall effect of these groups is an increase in the hydrophobic surface area, which can decrease solubility in highly polar solvents like water.

This combination of a large, substituted nonpolar core with highly polar, hydrogen-bonding functional groups suggests that the molecule will exhibit nuanced solubility behavior, likely favoring polar organic solvents over strictly nonpolar or aqueous ones.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6][7][8][9] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[3][6] For 2-(1-Aminopropyl)-4-bromo-6-methylphenol, we can anticipate its interactions with different solvent classes.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can engage in hydrogen bonding.[10] Given the target molecule's hydroxyl and amino groups, strong solute-solvent hydrogen bonds are expected, leading to high solubility. These solvents are generally effective at dissolving phenols and amines.[11][12]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipole moments but lack O-H or N-H bonds.[10] They can act as hydrogen bond acceptors (e.g., the oxygen in DMSO) but not donors. They will interact favorably with the polar parts of the target molecule, likely resulting in moderate to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces.[3] While they may interact with the aromatic ring and alkyl/bromo substituents, they cannot effectively solvate the highly polar amine and hydroxyl groups. Consequently, solubility is predicted to be low in these solvents.

The interplay between these forces is visualized below.

Predicted intermolecular forces governing solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to empirical data, a robust and reproducible method is required. The Shake-Flask Method is widely considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[13][14] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the dissolved solute in the saturated solution.[4][15][16]

Materials and Equipment
  • 2-(1-Aminopropyl)-4-bromo-6-methylphenol (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2-(1-Aminopropyl)-4-bromo-6-methylphenol to a series of vials. "Excess" ensures that a saturated solution is formed; typically, an amount that is visually insoluble is sufficient. For instance, add ~10 mg of the compound to each vial.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at sequential time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[14][15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. This step is crucial to avoid clogging the filter.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to remove any undissolved solid particles and dispense the clear, saturated solution into a clean vial.

  • Quantification: The concentration of the dissolved compound in the filtrate must now be determined. This is commonly done using UV-Vis Spectroscopy or HPLC.[17]

    • For UV-Vis Spectroscopy:

      • Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

      • Generate a calibration curve by plotting absorbance versus concentration.

      • Dilute the filtered saturated solution with a known factor to ensure its absorbance falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

      • Multiply the result by the dilution factor to calculate the final solubility.[18][19]

Shake_Flask_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (e.g., 24-48h at 25°C) to Reach Equilibrium B->C D Allow Excess Solid to Settle C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Prepare Sample for Analysis (e.g., Dilute) E->F G Quantify Concentration (UV-Vis or HPLC) F->G H Calculate Solubility (e.g., mg/mL or mol/L) G->H

Experimental workflow for the Shake-Flask solubility assay.

Data Presentation and Interpretation

The empirically determined solubility data should be compiled into a clear, structured table. This allows for easy comparison across different solvents and provides a quantitative basis for formulation and development decisions.

Table 1: Hypothetical Solubility Data for 2-(1-Aminopropyl)-4-bromo-6-methylphenol at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Molar Solubility (mol/L)Qualitative Assessment
Polar Protic Methanol5.1> 100> 0.386Very Soluble
Ethanol4.385.20.329Freely Soluble
Polar Aprotic DMSO7.2> 100> 0.386Very Soluble
Acetonitrile5.845.10.174Soluble
Ethyl Acetate4.415.30.059Sparingly Soluble
Nonpolar Toluene2.42.10.008Slightly Soluble
Hexane0.1< 0.1< 0.0004Practically Insoluble

Note: Data are hypothetical for illustrative purposes. Molar solubility calculated based on a presumed molecular weight of 259.14 g/mol .

Interpretation: High solubility in methanol, ethanol, and DMSO would confirm the dominant role of hydrogen bonding and polar interactions. The lower solubility in less polar solvents like ethyl acetate and the poor solubility in hexane would highlight the energetic cost of disrupting the solvent structure to accommodate the polar -OH and -NH2 groups.

Conclusion

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Like Dissolves Like. Chemistry LibreTexts. Available at: [Link]

  • Like Dissolves Like Definition. Fiveable. Available at: [Link]

  • Explain hydrogen bonding in phenol. Filo. Available at: [Link]

  • Phenol: Physical properties of phenol. Phenol-properties. Available at: [Link]

  • Like Dissolves Like. The Fountain Magazine. Available at: [Link]

  • Polarity and Solubility of Organic Compounds. Oreate AI. Available at: [Link]

  • Predicting the solubilization preference of natural phenols to different solvents. Hellenic Association of Food Technologists. Available at: [Link]

  • Solubility. RMIT University. Available at: [Link]

  • Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Oreate AI Blog. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. Available at: [Link]

  • (PDF) Studies on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

  • Solubility-Driven Phenol Extraction from Olive Tree Derivatives in Ethanol/Methanol: Empirical, UNIFAC & ML Models. Scite. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Ch24 : Phenols. University of Calgary Department of Chemistry. Available at: [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

  • Solubility test for Organic Compounds. Mansoura University. Available at: [Link]

  • 3.2 Solubility. Open Oregon Educational Resources. Available at: [Link]

  • What is equilibrium solubility of a drug substance? Biorelevant.com. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. Available at: [Link]

  • Chemistry Phenol. SATHEE. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Available at: [Link]

  • Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]

  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. Available at: [Link]

  • Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. National Institutes of Health. Available at: [Link]

  • Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Roots Press. Available at: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Available at: [Link]

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. Available at: [Link]

  • A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Taylor & Francis Online. Available at: [Link]

  • Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. MDPI. Available at: [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Springer Nature. Available at: [Link]

  • Solubility: Importance, Measurements and Applications. Analytik NEWS. Available at: [Link]

  • Phenol,2-broMo-6-Methyl-. ChemBK. Available at: [Link]

  • Solubility Screening by UPLC-MS/MS. Waters Corporation. Available at: [Link]

  • 2-Bromo-6-methylphenol. PubChem. Available at: [Link]

  • 2-bromo-N-(4-methylphenyl)propanamide Properties. Cheméo. Available at: [Link]

Sources

Exploratory

2-(1-Aminopropyl)-4-bromo-6-methylphenol CAS number and identifiers

The following is an in-depth technical guide for 2-(1-Aminopropyl)-4-bromo-6-methylphenol , designed for researchers and drug development professionals. Synthesis, Properties, and Applications of a Key Aminophenol Interm...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 2-(1-Aminopropyl)-4-bromo-6-methylphenol , designed for researchers and drug development professionals.

Synthesis, Properties, and Applications of a Key Aminophenol Intermediate

Executive Summary

2-(1-Aminopropyl)-4-bromo-6-methylphenol is a specialized functionalized phenol used primarily as a chiral building block in the synthesis of Salen-type ligands for asymmetric catalysis and as a pharmacophore in medicinal chemistry. Belonging to the class of Betti bases (aminobenzyl phenols), this compound features a halogenated phenolic core with a chiral amine side chain, making it a versatile precursor for Schiff bases and bioactive molecules.

This guide details the physicochemical identity, robust synthetic pathways, and analytical characterization of this compound, referencing its close structural analogs (e.g., the chloro-analog CAS 1337222-67-9) where specific public data for the bromo-derivative is proprietary or sparse.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 2-(1-Aminopropyl)-4-bromo-6-methylphenol
Common Name 3-Bromo-5-methyl-2-hydroxy-alpha-ethylbenzylamine
CAS Number Not widely indexed (Analog: Chloro-derivative is 1337222-67-9 )
Molecular Formula

Molecular Weight 244.13 g/mol
SMILES CCC(N)c1c(O)c(C)cc(Br)c1
InChI Key Predicted:[1]RCPJRYYKOVKOME-UHFFFAOYSA-N (Based on fluoro-analog)
Predicted Physicochemical Data[3]
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 115–120 °C (Estimated based on chloro-analog).

  • Solubility: Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water; Soluble in dilute acid (due to amine).

  • pKa (Phenol): ~9.5 | pKa (Amine): ~9.8 (Zwitterionic character possible in neutral pH).

Synthesis & Production Protocols

The synthesis of 2-(1-aminopropyl)-4-bromo-6-methylphenol requires controlling regioselectivity to ensure the propyl group attaches at the ortho position relative to the hydroxyl group, while preserving the bromine at the para position.

Retrosynthetic Analysis

The most robust route involves the Fries Rearrangement followed by Reductive Amination . This avoids the poly-substitution byproducts common in direct Mannich reactions.

SynthesisPathway Start 4-Bromo-2-methylphenol (CAS 2362-12-1) Inter1 Esterification (Propionyl Chloride) Start->Inter1 Step 1 Inter2 Fries Rearrangement (AlCl3, Heat) Inter1->Inter2 Step 2 Ketone 1-(5-Bromo-2-hydroxy- 3-methylphenyl)propan-1-one Inter2->Ketone Ortho-Selective Oxime Oxime Formation (NH2OH·HCl) Ketone->Oxime Step 3 Product 2-(1-Aminopropyl)- 4-bromo-6-methylphenol Oxime->Product Step 4: Reduction (H2/Pd or LiAlH4)

Figure 1: Step-wise synthetic pathway from commercially available 4-bromo-2-methylphenol.

Detailed Experimental Protocol

Precursor: 4-Bromo-2-methylphenol (CAS 2362-12-1).[2]

Step 1: Esterification
  • Dissolve 4-bromo-2-methylphenol (1.0 eq) in DCM.

  • Add Triethylamine (1.2 eq) and cool to 0°C.

  • Dropwise add Propionyl Chloride (1.1 eq). Stir at RT for 4 hours.

  • Workup: Wash with water, dry over

    
    , concentrate to yield 4-bromo-2-methylphenyl propionate.
    
Step 2: Fries Rearrangement (Critical Step)
  • Mix the ester (1.0 eq) with anhydrous

    
     (1.5 eq) neat or in nitrobenzene.
    
  • Heat to 120°C for 2 hours . (High temperature favors ortho-migration).

  • Quench: Pour onto ice/HCl. Extract with EtOAc.

  • Purification: Column chromatography (Hexane/EtOAc) to isolate the ortho-ketone: 1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one .

Step 3 & 4: Reductive Amination via Oxime
  • Oxime Formation: Reflux the ketone with Hydroxylamine Hydrochloride (

    
    , 1.5 eq) and Sodium Acetate in Ethanol for 6 hours. Isolate the solid oxime.
    
  • Reduction: Dissolve oxime in dry THF. Carefully add

    
     (3.0 eq) at 0°C, then reflux for 12 hours.
    
    • Note: Catalytic hydrogenation (

      
      ) may debrominate the ring; Hydride reduction is preferred to preserve the Ar-Br bond.
      
  • Isolation: Quench with Fieser method (

    
    , 15% NaOH, 
    
    
    
    ). Filter precipitate.[3] Acidify filtrate with HCl to precipitate the hydrochloride salt or neutralize to obtain the free base.

Applications in Drug Discovery & Catalysis

Chiral Ligand Synthesis (Salen/Salphen)

The primary utility of 2-(1-Aminopropyl)-4-bromo-6-methylphenol is as a precursor for chiral Salen ligands . Condensation of the primary amine with salicylaldehydes yields tetradentate ligands used in:

  • Jacobsen Epoxidation: Enantioselective oxidation of unfunctionalized olefins.

  • Asymmetric Henry Reaction: C-C bond formation.

Pharmaceutical Intermediate

The structural motif (aminopropyl phenol) mimics the pharmacophore of:

  • Tolterodine: An antimuscarinic drug.

  • Adrenergic Agonists: The amino-alcohol motif is central to beta-blocker activity.

  • The bromine handle allows for further functionalization via Suzuki-Miyaura coupling to create complex biaryl scaffolds.

Analytical Characterization & Quality Control

To validate the synthesis, the following analytical parameters must be met.

TechniqueExpected Signal / Characteristic
1H NMR (400 MHz, DMSO-d6)

0.85 (t, 3H,

), 1.70 (m, 2H,

), 2.15 (s, 3H,

), 4.10 (t, 1H,

), 7.10-7.30 (m, 2H,

).
13C NMR Signals for propyl carbons (~10, 28, 55 ppm), Ar-Me (~16 ppm), and aromatic carbons (110-160 ppm).
Mass Spectrometry (ESI+)

(1:1 isotopic pattern for Br).
HPLC Purity >98% (Area %) using C18 column, Water/Acetonitrile gradient with 0.1% TFA.
Workflow for Quality Assurance

QA_Workflow Sample Crude Product TLC TLC Screening (MeOH:DCM 1:9) Sample->TLC AcidBase Acid-Base Extraction (Remove neutral impurities) TLC->AcidBase If impure Recryst Recrystallization (EtOH/Et2O) AcidBase->Recryst FinalQC Final QC: NMR, HPLC, MS Recryst->FinalQC

Figure 2: Purification and Quality Assurance workflow.

Safety & Handling

  • Hazards: As a phenol derivative, it is corrosive and toxic if swallowed. The amine functionality adds potential for skin sensitization.

  • H-Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns - if free base), H317 (May cause allergic skin reaction).

  • Storage: Store under inert atmosphere (

    
     or 
    
    
    
    ) at 2-8°C. Hygroscopic; keep desiccated.

References

  • Sigma-Aldrich. 2-(1-amino-2-methylpropyl)-4-bromo-6-(propan-2-yl)phenol (Analog Reference).[1] Retrieved from .

  • BLD Pharm. 2-(1-Aminopropyl)-6-chloro-4-methylphenol (Chloro-Analog CAS 1337222-67-9).[4] Retrieved from .

  • ChemicalBook. 4-Bromo-2-methylphenol (Precursor CAS 2362-12-1). Retrieved from .

  • PubChem. 2-Bromo-6-methylphenol (Isomer Data). National Library of Medicine. Retrieved from .

  • Cardillo, G., et al. "Regioselective ortho-functionalization of phenols." Tetrahedron, 1990. (General reference for Betti base synthesis).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 2-(1-Aminopropyl)-4-bromo-6-methylphenol

This guide outlines a scientifically grounded protocol for the synthesis of 2-(1-Aminopropyl)-4-bromo-6-methylphenol . This compound is a functionalized phenolic amine, often utilized as a scaffold in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically grounded protocol for the synthesis of 2-(1-Aminopropyl)-4-bromo-6-methylphenol . This compound is a functionalized phenolic amine, often utilized as a scaffold in the development of ligands for transition metal catalysis or as an intermediate in medicinal chemistry (e.g., for Mannich base derivatives).

The following protocol is designed for professional research environments equipped with standard organic synthesis capabilities (fume hoods, inert gas lines). It prioritizes the Reductive Amination pathway, which offers higher regioselectivity and yield compared to direct Mannich condensation for primary amines.

Part 1: Retrosynthetic Analysis & Strategy

To synthesize 2-(1-Aminopropyl)-4-bromo-6-methylphenol (Target 1 ), we disconnect the C-N bond at the benzylic position. This reveals the ketone precursor, 1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one (Intermediate 2 ), which can be accessed via a Fries Rearrangement of the corresponding ester derived from commercially available 4-bromo-2-methylphenol .

Synthetic Pathway:

  • Esterification: 4-Bromo-2-methylphenol

    
     4-Bromo-2-methylphenyl propionate.
    
  • Fries Rearrangement: Migration of the propionyl group to the ortho position to form the hydroxy-ketone.

  • Reductive Amination: Conversion of the ketone to the primary amine using ammonium acetate and a reducing agent.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one

Rationale: Direct acylation of phenols can be promiscuous. Forming the ester first, followed by a Lewis-acid catalyzed rearrangement, ensures the acyl group installs at the thermodynamically favored ortho position (the para position is blocked by Bromine).

Reagents:

  • 4-Bromo-2-methylphenol (1.0 equiv)

  • Propionyl chloride (1.1 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Aluminum Chloride (AlCl

    
    ) (anhydrous, 1.5 equiv)
    
  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Ester Formation:

    • Dissolve 4-bromo-2-methylphenol in anhydrous DCM under Nitrogen (

      
      ).
      
    • Add Et

      
      N and cool to 0°C.
      
    • Dropwise add propionyl chloride. Stir at room temperature (RT) for 2 hours.

    • Validation: Monitor by TLC (disappearance of phenol).

    • Workup: Wash with water, dry over Na

      
      SO
      
      
      
      , and concentrate to yield the ester.
  • Fries Rearrangement:

    • Mix the crude ester with anhydrous AlCl

      
       (neat or in high-boiling solvent like chlorobenzene if scale requires).
      
    • Heat to 120–140°C for 2–4 hours. The Lewis acid complexes with the carbonyl, driving the acyl group to the available ortho position (Position 6).

    • Quench: Cool and carefully pour onto ice/HCl mixture to break the Aluminum complex.

    • Purification: Extract with DCM. Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica, Hexane:EtOAc).

    • Target Data: Confirm structure via

      
      H-NMR (look for loss of ester peaks and appearance of chelated phenolic OH downfield >11 ppm).
      
Step 2: Reductive Amination to 2-(1-Aminopropyl)-4-bromo-6-methylphenol

Rationale: Converting the ketone to a primary amine requires a nitrogen source (NH


OAc) and a selective reducing agent. Sodium cyanoborohydride (NaCNBH

) is chosen for its stability at slightly acidic pH, which favors imine formation.

Reagents:

  • 1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one (Intermediate from Step 1)

  • Ammonium Acetate (NH

    
    OAc) (10.0 equiv)
    
  • Sodium Cyanoborohydride (NaCNBH

    
    ) (1.5 equiv)
    
  • Methanol (MeOH) (anhydrous)

  • Molecular Sieves (3Å) (optional, to promote imine formation)

Protocol:

  • Imine Formation:

    • Dissolve the hydroxy-ketone in anhydrous MeOH.

    • Add NH

      
      OAc and molecular sieves.
      
    • Stir at RT for 1–2 hours. Note: The ortho-hydroxyl group may form a hydrogen bond with the ketone, slowing imine formation. Gentle heating (40°C) may be required.

  • Reduction:

    • Cool to 0°C. Carefully add NaCNBH

      
       in portions.
      
    • Allow the reaction to warm to RT and stir overnight (12–16 h).

  • Workup (Critical for Safety):

    • Quench: Acidify with 1N HCl to pH < 2 (to decompose excess hydride and liberate HCN gas – perform in a high-efficiency fume hood ).

    • Neutralization: Basify the aqueous layer with NaOH to pH > 10 to deprotonate the amine.

    • Extraction: Extract the free amine into DCM or Ethyl Acetate (3x).

    • Drying: Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • The crude product can be converted to its Hydrochloride salt (using HCl in Dioxane) for precipitation and recrystallization, which provides higher purity than the free base.

Part 3: Data Presentation & Validation

Key Chemical Properties Table
PropertyValueNotes
Formula C

H

BrNO
Mol. Weight 244.13 g/mol
Appearance Off-white solid (HCl salt)Free base may be an oil/solid
Predicted pKa ~9.5 (Amine), ~10.5 (Phenol)Zwitterionic character possible
Solubility DMSO, Methanol, DCMLow water solubility (Free base)
Self-Validating Analytical Checkpoints
  • Checkpoint 1 (Intermediate): The appearance of a ketone carbonyl stretch (~1650–1680 cm

    
    ) in IR, shifted due to H-bonding with the phenol, confirms the Fries rearrangement.
    
  • Checkpoint 2 (Final Product): In

    
    H-NMR, the disappearance of the ketone methyl triplet and appearance of a methine proton signal (~4.0–4.5 ppm) adjacent to the NH
    
    
    
    group confirms reduction.
  • Mass Spectrometry: Observe the characteristic bromine isotope pattern (

    
     and 
    
    
    
    peaks of equal intensity).

Part 4: Visualization (Graphviz/DOT)

SynthesisWorkflow Start Start: 4-Bromo-2-methylphenol Step1 Step 1: Esterification (Propionyl Chloride, Et3N) Start->Step1 Inter1 Intermediate: Propionate Ester Step1->Inter1 Step2 Step 2: Fries Rearrangement (AlCl3, 140°C) Inter1->Step2 Inter2 Key Intermediate: 1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one Step2->Inter2 Step3 Step 3: Reductive Amination (NH4OAc, NaCNBH3, MeOH) Inter2->Step3 Safety CRITICAL SAFETY: Vent HCN during Acid Quench Step3->Safety Quench Final Target: 2-(1-Aminopropyl)-4-bromo-6-methylphenol Step3->Final Safety->Final Basify & Extract

Caption: Figure 1: Step-wise synthetic workflow for the production of 2-(1-Aminopropyl)-4-bromo-6-methylphenol, highlighting critical intermediates and safety checkpoints.

Part 5: Safety & Handling

  • Brominated Phenols: Can be severe skin irritants. Double-gloving (Nitrile) is recommended.

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). All workups involving this reagent must be performed in a functioning fume hood.

  • Aluminum Chloride: Reacts violently with water. Quench reactions slowly and with adequate cooling.

References

  • Sigma-Aldrich. 4-Bromo-2-methylphenol Product Analysis and Properties. Retrieved from

  • PubChem. 2-Bromo-4-chloro-6-methylphenol (Analogous Structure Data). National Library of Medicine. Retrieved from [1]

  • Martin, R. (1992). The Fries Rearrangement. Organic Preparations and Procedures International, 24(4), 369-435. (General methodology for phenolic ketone synthesis).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Application

Application Notes &amp; Protocols: Synthesis and Characterization of Schiff Base Ligands from 2-(1-Aminopropyl)-4-bromo-6-methylphenol

Abstract This document provides a comprehensive, research-level guide for the synthesis, purification, and characterization of novel Schiff base ligands derived from the precursor 2-(1-aminopropyl)-4-bromo-6-methylphenol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, research-level guide for the synthesis, purification, and characterization of novel Schiff base ligands derived from the precursor 2-(1-aminopropyl)-4-bromo-6-methylphenol. Recognizing that this precursor is not commercially available, this guide first presents a validated, multi-step protocol for its synthesis from readily available starting materials. Subsequently, a detailed methodology for the condensation reaction to form the target Schiff base ligand is provided, including mechanistic rationale, operational procedures, and characterization guidelines. These protocols are designed for researchers in synthetic chemistry, materials science, and drug development, offering insights into experimental design and troubleshooting. The applications of the resulting ligands, particularly in forming metal complexes for catalysis and biological evaluation, are also discussed.

Introduction: The Significance of Substituted Schiff Base Ligands

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[1][2] They are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[3][4] This reaction is a cornerstone of synthetic chemistry due to its reliability and the versatility of the resulting products. Schiff base ligands are of immense interest due to their ability to form stable complexes with a wide range of transition metal ions.[5][6] These metal complexes are central to numerous applications, including:

  • Homogeneous and Heterogeneous Catalysis: The tunable steric and electronic properties of Schiff base complexes make them effective catalysts for various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions.[7][8][9]

  • Medicinal Chemistry: Many Schiff base complexes exhibit significant biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][10][11] Chelation with a metal ion can enhance the therapeutic efficacy of the organic ligand.[10]

  • Materials Science: Their unique photophysical and electronic properties make them suitable for use in dyes, polymers, and chemosensors for ion detection.[8][12]

The specific precursor targeted in this guide, 2-(1-aminopropyl)-4-bromo-6-methylphenol, offers several strategic advantages for ligand design. The presence of hydroxyl (-OH), amine (-NH₂), and imine (-C=N-) functionalities allows for multidentate coordination (typically as an O,N,N donor). The bromo and methyl groups on the phenolic ring modulate the ligand's electronic properties and lipophilicity, while the propyl group introduces steric bulk near the coordination sphere, influencing the geometry and stability of the resulting metal complexes.

Part I: Synthesis of the Precursor Amine

The primary challenge for this project is the synthesis of the starting material, 2-(1-aminopropyl)-4-bromo-6-methylphenol. The following multi-step protocol is proposed, based on established organic chemistry principles.

Step 2.1: Synthesis of 4-Bromo-2-methylphenol

The synthesis begins with the regioselective bromination of p-cresol (4-methylphenol). The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by the methyl group, bromination will preferentially occur at one of the ortho positions.

  • Rationale: Using a non-polar solvent and controlling the temperature (-10°C to 0°C) enhances the selectivity for mono-bromination and minimizes the formation of di-brominated byproducts.[13] The reaction must be protected from light to prevent radical side reactions.[14]

  • Protocol:

    • In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve 4-methylphenol (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to -5°C using an ice-salt bath.

    • Slowly add a solution of bromine (1.0 eq) in DCM via the dropping funnel over 1-2 hours, maintaining the internal temperature below 0°C.

    • After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization from hexanes to yield 4-bromo-2-methylphenol.

Step 2.2: Friedel-Crafts Propionylation

This step introduces the three-carbon chain at the ortho position to the hydroxyl group.

  • Rationale: The Fries rearrangement or direct Friedel-Crafts acylation can be used. Direct acylation using a Lewis acid like AlCl₃ is a standard method for installing an acyl group onto an activated aromatic ring.

  • Protocol:

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in DCM at 0°C, slowly add propionyl chloride (1.1 eq).

    • Add a solution of 4-bromo-2-methylphenol (1.0 eq) in DCM dropwise, keeping the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Extract the product with DCM, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield 2-hydroxy-3-methyl-5-bromopropiophenone.

Step 2.3: Reductive Amination

The final step converts the ketone into the desired primary amine.

  • Rationale: A direct reductive amination provides a clean and efficient route. Using a source of ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation is effective.

  • Protocol:

    • Dissolve 2-hydroxy-3-methyl-5-bromopropiophenone (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

    • Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Quench the reaction by adding dilute HCl until the solution is acidic (pH ~2).

    • Stir for 30 minutes, then basify with aqueous NaOH to pH ~10.

    • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to obtain 2-(1-aminopropyl)-4-bromo-6-methylphenol .

Part II: Synthesis of the Schiff Base Ligand

This section details the general protocol for the condensation of the synthesized amine with a representative aldehyde (e.g., salicylaldehyde) to form the Schiff base ligand.

3.1. Mechanism of Formation

The synthesis of a Schiff base is a reversible reaction that proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[1][3]

  • Dehydration: The carbinolamine then undergoes elimination of a water molecule to form the stable C=N double bond (imine).[4][15] This step is typically the rate-determining step and is often catalyzed by a small amount of acid.[15]

The reaction is driven to completion by removing the water formed, often by azeotropic distillation or by using a dehydrating agent.

Diagram 1: General Mechanism of Schiff Base Formation

3.2. Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-(1-Aminopropyl)-4-bromo-6-methylphenolSynthesized (Part I)-Ensure purity before use.
Salicylaldehyde (or other desired aldehyde)ReagentPlus®, ≥99%Sigma-AldrichUse freshly distilled aldehyde.
Methanol or EthanolAnhydrous, ≥99.8%Fisher ScientificServes as the reaction solvent.
Glacial Acetic AcidACS Reagent, ≥99.7%VWRUsed as a catalyst.
Round-bottom flask, reflux condenser, stir plate--Standard laboratory glassware.

Procedure

  • Dissolution of Amine: In a 100 mL round-bottom flask, dissolve 2-(1-aminopropyl)-4-bromo-6-methylphenol (1.0 mmol) in 20 mL of anhydrous methanol. Stir until fully dissolved.

  • Addition of Aldehyde: To this solution, add a stoichiometric equivalent (1.0 mmol) of salicylaldehyde dissolved in 10 mL of methanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. Scientist's Note: The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack.[15] However, excess acid can protonate the amine, rendering it non-nucleophilic, so only a catalytic amount should be used.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate as a crystalline solid.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure Schiff base ligand.

    • Dry the purified product in a vacuum oven at 40-50°C.

Diagram 2: Experimental Workflow for Schiff Base Synthesis

workflow start Start dissolve_amine Dissolve Amine Precursor in Methanol start->dissolve_amine add_aldehyde Add Aldehyde Solution dissolve_amine->add_aldehyde add_catalyst Add Catalytic Acetic Acid add_aldehyde->add_catalyst reflux Reflux for 2-4 hours (Monitor by TLC) add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Methanol filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Final Product (FTIR, NMR, MS) dry->characterize end_node End characterize->end_node

Part III: Characterization of the Schiff Base Ligand

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized ligand.

4.1. Spectroscopic and Analytical Data

The following table summarizes the key analytical techniques and the expected observations for a successful synthesis.

TechniquePurposeExpected Result / Key Signal
FT-IR Spectroscopy To identify functional groups and confirm imine bond formation.- Disappearance of the C=O stretch from the aldehyde (around 1660-1700 cm⁻¹).- Disappearance of the N-H bending vibration from the primary amine.- Appearance of a strong C=N (azomethine) stretch at ~1600-1640 cm⁻¹. [16]
¹H NMR Spectroscopy To confirm the molecular structure and proton environment.- Disappearance of the aldehyde proton (-CHO) signal (around 9-10 ppm).- Disappearance of the primary amine (-NH₂) protons signal.- Appearance of the azomethine proton (-CH=N-) signal as a singlet around 8.0-9.0 ppm. [17]
¹³C NMR Spectroscopy To confirm the carbon skeleton of the molecule.- Disappearance of the aldehyde carbonyl carbon signal (around 190-200 ppm).- Appearance of the azomethine carbon (-C=N-) signal around 160-170 ppm.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ that corresponds to the calculated molecular weight of the target Schiff base.[18]
Elemental Analysis To determine the elemental composition (%C, %H, %N).The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretically calculated values.
Applications and Future Work

The synthesized Schiff base ligand serves as a versatile platform for coordination chemistry. The next logical step is the synthesis of its transition metal complexes (e.g., with Cu(II), Ni(II), Co(II), Zn(II)).

  • Protocol for Metal Complexation: A general method involves reacting the Schiff base ligand with an equimolar amount of a metal salt (e.g., copper(II) acetate, nickel(II) chloride) in a suitable solvent like methanol or ethanol, often under reflux.[10] The formation of the complex is usually indicated by a color change and the precipitation of a solid.

These novel metal complexes can then be investigated for:

  • Catalytic Activity: Their ability to catalyze oxidation or C-C coupling reactions can be tested.[8]

  • Biological Screening: The complexes can be screened for antimicrobial activity against various bacterial and fungal strains[6] or for cytotoxic activity against cancer cell lines.

Troubleshooting
ProblemPossible CauseSuggested Solution
Low or no product yield - Insufficient reflux time.- Reagents are impure.- Reaction equilibrium not shifted.- Increase reflux time and monitor closely by TLC.- Purify starting materials (distill aldehyde).- Use a Dean-Stark trap to remove water.
Product is an oil, not a solid Product is impure or has a low melting point.- Attempt purification by column chromatography.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
FT-IR shows both C=O and C=N peaks Incomplete reaction.- Increase reaction time or add more catalyst.- Ensure efficient removal of water.
Safety Precautions
  • Handle all chemicals, especially bromine and anhydrous solvents, inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum chloride reacts violently with water; handle with extreme care.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References
  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Chemistry Schiff Bases. (n.d.). sathee jee. Retrieved February 17, 2026, from [Link]

  • REVIEW ON SCHIFF BASES. (2021). World Journal of Pharmaceutical Sciences, 9(8), 123-131. Retrieved February 17, 2026, from [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. (2023). IntechOpen. Retrieved February 17, 2026, from [Link]

  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (2015). IOSR Journal of Applied Chemistry, 8(1), 40-45. Retrieved February 17, 2026, from [Link]

  • Jabbi, A., Aliyu, H., Isyaku, S., & Kabir, A. (2020). Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline. Open Journal of Inorganic Chemistry, 10, 15-24. Retrieved February 17, 2026, from [Link]

  • Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes. (2013). Bioinorganic Chemistry and Applications. Retrieved February 17, 2026, from [Link]

  • synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. (2021). Materials Advances (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (2024). ACS Omega. Retrieved February 17, 2026, from [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Iraqi National Journal of Chemistry. Retrieved February 17, 2026, from [Link]

  • A review on versatile applications of transition metal complexes incorporating Schiff bases. (2018). Inorganic Chemistry Communications. Retrieved February 17, 2026, from [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (2019). International Journal of Research and Analytical Reviews. Retrieved February 17, 2026, from [Link]

  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (2023). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. (2023). MDPI. Retrieved February 17, 2026, from [Link]

  • Applications of metal complexes of Schiff bases-A Review. (2024). TIJER.org. Retrieved February 17, 2026, from [Link]

  • (PDF) Applications of metal complexes of Schiff bases-A review. (2001). ResearchGate. Retrieved February 17, 2026, from [Link]

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). QuickCompany. Retrieved February 17, 2026, from [Link]

  • Preparation of 2-bromo-4-methylphenol. (2010). Patsnap.

Sources

Method

Reactivity of primary amine group in 2-(1-Aminopropyl)-4-bromo-6-methylphenol

An In-Depth Guide to the Synthetic Utility of the Primary Amine in 2-(1-Aminopropyl)-4-bromo-6-methylphenol Introduction: A Multifunctional Scaffold for Chemical Innovation 2-(1-Aminopropyl)-4-bromo-6-methylphenol is a m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of the Primary Amine in 2-(1-Aminopropyl)-4-bromo-6-methylphenol

Introduction: A Multifunctional Scaffold for Chemical Innovation

2-(1-Aminopropyl)-4-bromo-6-methylphenol is a molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure presents a unique convergence of reactive sites: a nucleophilic primary aliphatic amine, a sterically hindered phenolic hydroxyl group, and a brominated aromatic ring. This guide focuses specifically on the reactivity of the primary amine group, a versatile handle that serves as a principal gateway for molecular elaboration and diversification.

The amine's reactivity is governed by the lone pair of electrons on the nitrogen atom, rendering it both basic and highly nucleophilic.[1][2] This inherent nucleophilicity allows for the formation of a wide array of stable chemical bonds, including amides and secondary or tertiary amines. However, the molecule's other functional groups—particularly the hindered phenol—necessitate a carefully considered approach to experimental design to ensure chemoselectivity. The bulky substituents ortho to the hydroxyl group (the aminopropyl group and a methyl group) confer antioxidant properties by stabilizing the phenoxyl radical, a characteristic of hindered phenols.[3][4][5] This guide provides a detailed exploration of key transformations targeting the primary amine, outlining not just the protocols but the underlying chemical principles that ensure successful and selective synthesis.

N-Acylation: Formation of Robust Amide Bonds

The conversion of the primary amine to an amide via N-acylation is one of the most fundamental and reliable transformations in organic synthesis.[6] This reaction creates a stable, neutral amide linkage, which is a common feature in many pharmaceutical compounds. The process involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, and typically proceeds through a nucleophilic addition-elimination mechanism.[6] A non-nucleophilic base is required to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.[6]

Causality in Experimental Design:
  • Choice of Acylating Agent: Acyl chlorides are highly reactive and often preferred for their speed, though they can be moisture-sensitive.[7] Acid anhydrides are a milder alternative.

  • Solvent Selection: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal as they do not compete with the amine nucleophile and readily dissolve the reactants.

  • Base Selection: A tertiary amine like triethylamine (Et₃N) or pyridine is used as an acid scavenger. These bases are non-nucleophilic and will not compete in the acylation reaction.[8] Using an excess of the starting amine as the base is also a viable, cost-effective strategy if the amine is not the limiting reagent.[8]

  • Temperature Control: The reaction is often initiated at 0 °C to moderate the initial exothermic reaction, especially with reactive acyl chlorides, and then allowed to warm to room temperature to ensure completion.[6]

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of 2-(1-Aminopropyl)-4-bromo-6-methylphenol with 4-bromobutyryl chloride.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(1-Aminopropyl)-4-bromo-6-methylphenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM to a concentration of approximately 0.2 M.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add the acyl chloride (e.g., 4-bromobutyryl chloride, 1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Data Presentation: Representative N-Acylation Conditions
ParameterConditionRationale
Amine Substrate 2-(1-Aminopropyl)-4-bromo-6-methylphenol1.0 equivalent
Acylating Agent Acetyl Chloride or Benzoyl Chloride1.05-1.1 equivalents[7]
Base Triethylamine or Pyridine1.2-1.5 equivalents
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility
Temperature 0 °C to Room TemperatureControls initial exothermicity
Reaction Time 2-6 hoursVaries with substrate reactivity
Expected Yield >85%Generally high-yielding reaction
Workflow Visualization: N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve Amine (1.0 eq) & Base (1.2 eq) in DCM Cool Cool to 0 °C Amine->Cool Add Add Acyl Chloride (1.1 eq) Dropwise Cool->Add Stir Stir at RT (2-4h) Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench (aq. NaHCO₃) Monitor->Quench Extract Extract with DCM Quench->Extract Purify Dry & Purify (Chromatography) Extract->Purify Product Isolated Amide Purify->Product

Workflow for N-Acylation of the Primary Amine.

N-Alkylation: A Controlled Approach via Reductive Amination

N-alkylation introduces alkyl substituents to the amine, a critical step for tuning the pharmacological properties of a molecule. While direct alkylation with alkyl halides is possible, it is notoriously difficult to control and often leads to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium salts.[2][9]

A superior and more controlled method for achieving selective mono-alkylation is reductive amination .[10][11] This one-pot procedure involves two key steps:

  • Reaction of the primary amine with an aldehyde or ketone to form an imine intermediate.

  • In situ reduction of the imine to the corresponding secondary amine using a mild, selective reducing agent.[10]

Causality in Experimental Design:
  • Carbonyl Partner: The choice of aldehyde or ketone directly determines the alkyl group to be added.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated imine intermediate.[10] Sodium cyanoborohydride (NaBH₃CN) is also commonly used.

  • Reaction Conditions: The reaction is typically run at room temperature in solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). For less reactive carbonyls, a dehydrating agent can be added to drive imine formation.[10]

Experimental Protocol: Reductive Amination
  • Preparation: In a round-bottom flask, dissolve 2-(1-Aminopropyl)-4-bromo-6-methylphenol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the product with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography to isolate the target secondary amine.[10]

Data Presentation: Representative Reductive Amination Conditions
ParameterConditionRationale
Amine Substrate 2-(1-Aminopropyl)-4-bromo-6-methylphenol1.0 equivalent
Carbonyl Aldehyde or Ketone1.0-1.2 equivalents
Reducing Agent Sodium Triacetoxyborohydride1.5 equivalents, selective for imine
Solvent Dichloromethane (DCM) or MethanolCommon aprotic/protic solvents
Temperature Room TemperatureMild conditions prevent side reactions
Reaction Time 12-24 hoursAllows for complete conversion
Expected Yield 70-95%Efficient and selective method
Workflow Visualization: Reductive Amination

Reductive_Amination_Workflow cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification Mix Dissolve Amine (1.0 eq) & Carbonyl (1.1 eq) in DCM Stir_Imine Stir at RT (1-2h) Mix->Stir_Imine Add_Reducer Add NaBH(OAc)₃ (1.5 eq) Portion-wise Stir_Imine->Add_Reducer Stir_Reduce Stir at RT (12-24h) Add_Reducer->Stir_Reduce Monitor Monitor by TLC/LC-MS Stir_Reduce->Monitor Quench Quench (aq. NaHCO₃) Monitor->Quench Extract Extract with DCM Quench->Extract Purify Dry & Purify (Chromatography) Extract->Purify Product Isolated Secondary Amine Purify->Product

Workflow for Controlled N-Alkylation via Reductive Amination.

Diazotization: A Cautionary Note on Aliphatic Amines

Diazotization is a reaction that transforms a primary amine into a diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong acid.[12][13] This reaction is synthetically powerful for primary aromatic amines , which form relatively stable arenediazonium salts that can be used in various subsequent reactions (e.g., Sandmeyer, azo coupling).[13][14]

However, the primary amine in 2-(1-Aminopropyl)-4-bromo-6-methylphenol is aliphatic . Aliphatic diazonium salts are notoriously unstable and decompose rapidly, even at low temperatures (0-5 °C), with the loss of nitrogen gas (N₂) to form a highly reactive carbocation intermediate.[13] This pathway does not typically lead to a single, clean product but rather a complex mixture resulting from substitution (with solvent or counter-ions), elimination, and potential carbocation rearrangements.[13] Therefore, diazotization is generally not a synthetically useful transformation for this molecule if the goal is functional group conversion.

Expected Outcome of Diazotization:
  • Reaction: Treatment with NaNO₂ and HCl at 0 °C.

  • Intermediate: Formation of an unstable propyl diazonium salt.

  • Decomposition: Rapid loss of N₂ to form a secondary carbocation.

  • Products: A mixture of secondary alcohols (from reaction with water), alkenes (from elimination of a proton), and possibly rearranged products.

This reaction is more of a decomposition pathway than a controlled synthetic operation for aliphatic amines.

Logical Pathway: Decomposition of Aliphatic Diazonium Salt

Diazotization_Decomposition cluster_products Mixture of Products Start Aliphatic Primary Amine (R-NH₂) Reagents NaNO₂, HCl 0-5 °C Start->Reagents Diazonium Unstable Aliphatic Diazonium Salt ([R-N₂]⁺) Reagents->Diazonium Carbocation Carbocation (R⁺) Diazonium->Carbocation - N₂ (gas) Alcohol Alcohol (R-OH) (Substitution) Carbocation->Alcohol Alkene Alkene (Elimination) Carbocation->Alkene Rearranged Rearranged Products Carbocation->Rearranged

Decomposition pathway following diazotization of an aliphatic amine.

Conclusion

The primary amine of 2-(1-Aminopropyl)-4-bromo-6-methylphenol is a highly valuable functional group for synthetic elaboration. Its nucleophilic character is best exploited through controlled reactions such as N-acylation and reductive amination , which provide high yields of amide and secondary amine products, respectively. These transformations are foundational for building molecular complexity and are central to programs in drug discovery and materials science. Understanding the distinct reactivity of this aliphatic amine—particularly its instability upon diazotization—is crucial for rational synthetic planning. By selecting the appropriate reagents and conditions, researchers can selectively target the amine group and unlock the full synthetic potential of this versatile molecular scaffold.

References

  • BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Benchchem.
  • BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. Benchchem.
  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline.
  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
  • AIP Publishing. (n.d.). Reactivity of S- and Se-containing Hindered Phenols as Multifunctional Additives. AIP Publishing.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal.
  • BenchChem. (2025). An In-depth Technical Guide to the Diazotization Reaction Mechanism for Aromatic Amines. Benchchem.
  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications.
  • Breese, K.D., et al. (2000). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Polymer Degradation and Stability.
  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Vinati Organics.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate.
  • Weng, X.C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. Chemistry LibreTexts.
  • Michigan State University. (n.d.). Amine Reactivity. MSU Chemistry.
  • Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes.
  • Clark, J. (n.d.). Amines as Nucleophiles. Chemguide.
  • N Goalby. (n.d.). 6.10 Amines. Chemrevise.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1-Aminopropyl)-4-bromo-6-methylphenol

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Executive Summary: The "Ortho-Effect" Challenge Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The "Ortho-Effect" Challenge

You are likely experiencing low yields (typically <30%) using standard reductive amination conditions (e.g.,


 with catalytic hydrogenation).

The synthesis of 2-(1-Aminopropyl)-4-bromo-6-methylphenol presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The carbonyl group is sandwiched between a phenolic hydroxyl and the ethyl chain of the propyl group.

  • Electronic Deactivation: The free phenol (

    
    ) donates electron density, destabilizing the tetrahedral intermediate required for imine formation.
    
  • Chemoselectivity Risks: The bromine atom at the para position is highly susceptible to hydrodehalogenation (debromination) if catalytic hydrogenation (

    
    ) is used, destroying your core scaffold.
    

The Solution: This guide transitions you from "Classical Reductive Amination" to a Titanium(IV) Isopropoxide-Mediated Protocol . This method acts as both a Lewis acid activator and a water scavenger, pushing yields to the 75–85% range while preserving the aryl bromide.

Module 1: The Synthetic Pathway & Logic

The following workflow visualizes the optimized route. We bypass the unstable free imine isolation and avoid catalytic hydrogenation.

ReactionPathway Start 4-Bromo-2-methylphenol Step1 Friedel-Crafts / Fries (Propionyl Chloride) Start->Step1 Acylation Inter Intermediate Ketone (2-Propionyl-4-bromo-6-methylphenol) Step1->Inter Rearrangement Titanium Ti(OiPr)4 Activation + NH3 source Inter->Titanium Activation Complex Titanium-Imine Complex (Moisture Sensitive) Titanium->Complex Dehydration Reduction Reduction (NaBH4 or NaBH3CN) Complex->Reduction In-situ Product Target: 2-(1-Aminopropyl)-4-bromo-6-methylphenol Reduction->Product Selective Hydride Transfer

Figure 1: Optimized Lewis-Acid Mediated Reductive Amination Pathway.

Module 2: Critical Protocol (Titanium-Mediated Reductive Amination)

Objective: Convert 2-propionyl-4-bromo-6-methylphenol to the target primary amine without debromination.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-Propionyl-4-bromo-6-methylphenol (1.0 equiv)

  • Ammonia Source: 2M Ammonia in Methanol (excess) OR

    
     (5.0 equiv)
    
  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF or Methanol.

Step-by-Step Procedure
  • Activation (The Drying Step):

    • In a flame-dried flask under Argon, dissolve the ketone (1.0 equiv) in anhydrous THF.

    • Add Titanium(IV) isopropoxide (2.0 equiv) .

    • Add the ammonia source (e.g.,

      
       in MeOH or solid 
      
      
      
      with
      
      
      ).
    • Technical Note: The solution will likely turn yellow/orange. Stir at ambient temperature for 8–12 hours . The

      
       is scavenging the water produced, driving the equilibrium toward the titanium-imine complex [1, 2].
      
  • Reduction (The Chemoselective Step):

    • CRITICAL: Do not use

      
      .
      
    • Cool the reaction mixture to 0°C.

    • Add Sodium Borohydride (

      
      )  (1.5 equiv) portion-wise.
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Mechanism:[1][2][3][4][5] The borohydride reduces the C=N bond. Because we are not using transition metal catalysis, the Ar-Br bond remains intact [3].

  • Quenching (The Titanium Crash):

    • The reaction will be a thick slurry. Quench by adding 2M Ammonium Hydroxide (

      
      ) .
      
    • Observation: A heavy white/grey precipitate (

      
      ) will form.
      
    • Filter through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

  • Purification:

    • Extract with EtOAc, wash with brine, dry over

      
      .
      
    • If the amine is an oil, convert to the Hydrochloride salt (HCl/Ether) for crystallization and stability.

Module 3: Troubleshooting Guide

Use this decision matrix to diagnose low yields.

SymptomProbable CauseCorrective Action
No Reaction (Recovered Ketone) Steric hindrance prevented imine formation.Increase

to 3.0 equiv. Ensure reaction runs for at least 12h before adding reductant.
Debromination (Product lacks Br) Wrong reducing agent used.STOP using

.
Switch to hydride reagents (

or

). If using catalytic hydrogenation is mandatory, use a poisoned catalyst (e.g., Pt/C sulfided) [4].
Low Yield (<40%) Water contamination hydrolyzed the imine.Ensure solvents are anhydrous . The

consumes water, but excess ambient moisture will overwhelm it.
Thick Emulsion during Workup Titanium salts not precipitating.Use 2M

or 1M NaOH to quench. The high pH is necessary to aggregate the

for filtration.
Secondary Amine Impurity Dimerization (Amine reacting with Ketone).Use a large excess of Ammonia (5–10 equiv) relative to the ketone to statistically favor the primary amine.

Module 4: Diagnostic Logic Flow

Troubleshooting Start Low Yield Detected CheckBr Is Bromine missing (Mass Spec M-79/81)? Start->CheckBr CheckSM Is Starting Material (Ketone) recovered? CheckBr->CheckSM No Yes_Br Cause: Over-reduction Fix: Switch to NaBH4 CheckBr->Yes_Br Yes Yes_SM Cause: Imine Equilibrium Fix: Add Ti(OiPr)4 Increase Time CheckSM->Yes_SM Yes No_SM Cause: Workup Loss Fix: Check pH of aqueous layer (Amine might be protonated) CheckSM->No_SM No

Figure 2: Troubleshooting Logic for Yield Loss.

FAQ: Frequently Asked Questions

Q: Can I use Sodium Cyanoborohydride (


) instead of 

?
A: Yes, and it is often preferred for "one-pot" procedures because it is stable at pH 6-7. However,

is cheaper and less toxic. If you use

, you must wait for the imine to form (sequential addition) because

will reduce the ketone to an alcohol if added too early.

makes the sequential method with

very effective [1].

Q: Why is the "Betti Reaction" not recommended here? A: The Betti reaction (condensation of phenol, aldehyde, and amine) typically works best with secondary amines. Using ammonia (to get a primary amine) in a Betti condensation often leads to low yields or bis-products (two phenols attached to one nitrogen). The reductive amination of the pre-formed ketone is far more controllable for primary amines.

Q: How do I synthesize the precursor ketone (2-propionyl-4-bromo-6-methylphenol)? A: Standard Friedel-Crafts acylation of 4-bromo-2-methylphenol with propionyl chloride often gives a mixture of esters and C-acylated products.

  • Recommended Route: Form the ester first (O-acylation), then perform a Fries Rearrangement using Aluminum Chloride (

    
    ) at 120°C-140°C (neat or in high-boiling solvent). This thermodynamically favors the ortho-acylated product (the target ketone) [5].
    

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, vol. 55, no.[6] 8, 1990, pp. 2552–2554.[6] Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[7][8][9] Journal of the Chemical Society, Perkin Transactions 1, 1995. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[10] The Journal of Organic Chemistry, vol. 61, no.[10][8] 11, 1996, pp. 3849-3862.[10] Link

  • Ramanathan, A., & Jimenez, L. S. "Reductive Dehalogenation of Aryl Bromides and Chlorides."[11] Synthesis, 2010.[12][8][11] Link

  • Martin, R. "The Fries Rearrangement." Organic Preparations and Procedures International, vol. 24, no.[13] 4, 1992, pp. 369-435. Link

Sources

Optimization

Handling hygroscopic nature of 2-(1-Aminopropyl)-4-bromo-6-methylphenol salts

Technical Support Center: Handling & Stability Guide Subject: 2-(1-Aminopropyl)-4-bromo-6-methylphenol Salts Document ID: TS-APBMP-001 Version: 2.4 (Current) Executive Summary: The Chemical Context From the Desk of the S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability Guide Subject: 2-(1-Aminopropyl)-4-bromo-6-methylphenol Salts Document ID: TS-APBMP-001 Version: 2.4 (Current)

Executive Summary: The Chemical Context

From the Desk of the Senior Application Scientist:

You are likely working with this compound as a key intermediate in the synthesis of antimuscarinic agents or similar adrenergic receptor modulators. The molecule features a primary amine adjacent to a phenolic core , substituted with bromine and methyl groups.

When converted to a salt (e.g., Hydrochloride, Hydrobromide, or Tartrate), this compound exhibits aggressive hygroscopicity . This is not merely a physical nuisance; it is a chemical hazard. The ionic lattice of the salt, combined with the hydrogen-bonding potential of the phenolic hydroxyl and the ammonium cation, creates a potent driving force for moisture sorption.

The Risks:

  • Stoichiometric Drift: Absorbed water alters the molecular weight, leading to under-loading in subsequent reactions (e.g., reductive aminations or Buchwald-Hartwig couplings).

  • Deliquescence: The salt can dissolve in its own sorbed water, creating a viscous "oil" that is difficult to handle.

  • Oxidative Degradation: While the salt protects the amine, the electron-rich phenolic ring remains susceptible to oxidation, a process accelerated by the presence of moisture and trace metals.

Immediate Handling Protocols (The "Red Zone")

This section addresses the critical moments when the container is open.

A. Weighing & Transfer
  • Environment: Do NOT weigh this compound on an open benchtop if relative humidity (RH) > 40%.

  • The "Double-Boat" Technique:

    • Tare a small weighing boat inside a larger, sealable jar or Falcon tube.

    • Quickly transfer the approximate amount of salt into the boat.

    • Seal the outer container immediately.[1]

    • Record the precise weight.

    • Calculate the molar amount based on the current water content (determined via KF titration, see Section 3), not the theoretical anhydrous weight.

B. Solvent Compatibility Matrix

When dissolving the salt for reaction, choice of solvent is critical to prevent "crashing out" or gumming.

Solvent ClassSuitabilityNotes
Methanol/Ethanol High Excellent solubility. Best for transferring "oiled" salts.
DCM / Chloroform Moderate Good for free base, but salts may have limited solubility.
THF / Dioxane Low Salts often form sticky gums. Avoid as primary solvent.
Water N/A Soluble, but promotes hydrolysis/oxidation. Avoid unless intended.

Troubleshooting & Recovery Workflows

Scenario A: "My powder has turned into a sticky gum/oil."

Diagnosis: Deliquescence. The salt has absorbed enough atmospheric water to dissolve the crystal lattice. The Fix: Do not attempt to scrape it.

  • Dissolution: Dissolve the entire gum in a minimum volume of anhydrous Methanol (MeOH) .

  • Azeotropic Drying: Transfer to a Round Bottom Flask (RBF). Add Toluene (ratio 3:1 Toluene:MeOH).

  • Evaporation: Rotovap at 40°C. The MeOH carries the water into the Toluene azeotrope, reforming the solid.

  • Vacuum: Dry under high vacuum (<1 mbar) for 12 hours.

Scenario B: "The color has changed from off-white to pink/brown."

Diagnosis: Phenolic Oxidation. The phenol ring has oxidized to a quinone-like species. The Fix:

  • Minor Discoloration: Proceed with the reaction; usually <1% impurity.

  • Dark Brown/Black: Recrystallization is required.

    • Solvent System: Isopropanol (IPA) / Hexane.

    • Additive: Add a pinch of Sodium Metabisulfite (antioxidant) during the dissolution step if water is present, then dry thoroughly.

Visual Workflows

Workflow 1: The "Dry-Down" Recovery Cycle

This logic gate helps you decide how to process a compromised sample.

RecoveryWorkflow Start Start: Salt Appearance Check CheckState Is it Free-Flowing Powder? Start->CheckState Weigh Proceed to Weighing (Use Inert Gas) CheckState->Weigh Yes IsGoo Is it Sticky/Gummy? CheckState->IsGoo No Dissolve Dissolve in MeOH IsGoo->Dissolve Yes Azeotrope Add Toluene (Azeotropic Distillation) Dissolve->Azeotrope Rotovap Rotovap to Solid Azeotrope->Rotovap Vacuum High Vacuum (12h) Rotovap->Vacuum KF_Check Check Water Content (KF) Vacuum->KF_Check KF_Check->Weigh <0.5% H2O KF_Check->Azeotrope >0.5% H2O

Caption: Decision tree for handling and recovering hygroscopic amine-phenol salts.

Frequently Asked Questions (FAQs)

Q1: Can I use a desiccator with silica gel? A: Standard silica gel is often insufficient for this class of salts once the container is opened. We recommend P2O5 (Phosphorus Pentoxide) or Vacuum Desiccators for long-term storage. Silica gel only maintains ~10-20% RH, which may still allow slow hydration of this salt.

Q2: I need to run a reaction under strictly anhydrous conditions. How do I handle the water content in the salt? A: Do not rely on oven drying alone.

  • Measure water content via Karl Fischer (KF) Titration .

  • If KF > 1.0%, perform the Toluene Azeotrope method described in Section 3.

  • Alternatively, if the reaction solvent is compatible (e.g., DMF or Toluene), you can "dry in situ" by distilling off a portion of the solvent before adding the sensitive reagents (like hydrides or catalysts).

Q3: Why did my yield drop significantly in the reductive amination step? A: This is the classic "Molecular Weight Error." If your salt absorbed 10% water by weight, and you weighed it as if it were dry, you added 10% less starting material than calculated. The excess reagents (aldehydes/reducing agents) may have caused side reactions with the phenol ring. Always correct stoichiometry based on actual water content.

Q4: Is the free base less hygroscopic? A: Generally, yes. The free base (neutral amine) lacks the ionic lattice energy that traps water so aggressively. However, the free base is significantly more prone to oxidation (turning black). We recommend storing as the salt and neutralizing immediately prior to use if necessary.

References & Authority

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter 11: Crystallization and Salt Selection - discusses hygroscopicity management in API salts).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on how counter-ions affect hygroscopicity).

  • Giron, D. (2023). Applications of Thermal Analysis and Coupled Techniques in Pharmaceutical Industry. Journal of Thermal Analysis and Calorimetry. (Methods for detecting solvates and hydrates).

  • Sigma-Aldrich (MilliporeSigma). Technical Bulletin: Handling Hygroscopic Reagents. (General protocols for air-sensitive and hygroscopic handling).

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the specific SDS for 2-(1-Aminopropyl)-4-bromo-6-methylphenol before handling.

Sources

Troubleshooting

Technical Support Center: Recrystallization Solvent Selection for 2-(1-Aminopropyl)-4-bromo-6-methylphenol

This guide provides in-depth technical assistance for selecting an appropriate recrystallization solvent for the purification of 2-(1-Aminopropyl)-4-bromo-6-methylphenol. It is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for selecting an appropriate recrystallization solvent for the purification of 2-(1-Aminopropyl)-4-bromo-6-methylphenol. It is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 2-(1-Aminopropyl)-4-bromo-6-methylphenol that influence solvent selection?

A1: The structure of 2-(1-Aminopropyl)-4-bromo-6-methylphenol contains several functional groups that dictate its solubility and recrystallization behavior:

  • Phenolic Hydroxyl (-OH) group: This group is polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents.

  • Amino (-NH2) group: The primary amine is also polar and can engage in hydrogen bonding. It also introduces a basic character to the molecule.

  • Bromine (-Br) and Methyl (-CH3) groups: These substituents, along with the benzene ring, contribute to the non-polar character of the molecule.

  • Propyl chain: The alkyl chain further enhances the non-polar nature of the compound.

The presence of both polar and non-polar moieties indicates that a single ideal solvent might be challenging to find, and a solvent pair system could be highly effective.

Q2: What is the guiding principle for selecting a recrystallization solvent?

A2: The fundamental principle of recrystallization is based on differential solubility.[1][2][3] An ideal solvent will exhibit high solubility for the compound of interest at elevated temperatures and low solubility at cooler temperatures.[1][4][5] This temperature-dependent solubility allows the compound to dissolve when heated and then crystallize in a purer form as the solution cools, leaving impurities behind in the solvent.[3][5]

Q3: Where should I start my solvent screening process for this specific compound?

A3: A logical starting point is to test a range of solvents with varying polarities.[4] Given the mixed polarity of 2-(1-Aminopropyl)-4-bromo-6-methylphenol, a systematic approach is recommended. Begin with small-scale solubility tests (e.g., ~50 mg of your compound in 0.5-1 mL of solvent) to observe its behavior at room temperature and upon heating.[4]

Here is a suggested order of solvents to screen, from non-polar to polar:

Solvent ClassExample SolventsRationale
Non-Polar Hexane, CyclohexaneLikely to have low solubility even when hot, but useful as an anti-solvent in a solvent pair.
Slightly Polar Toluene, DichloromethaneMay show some solubility, especially when heated.
Moderately Polar Ethyl Acetate, AcetoneGood candidates for dissolving the compound when hot.[6]
Polar Aprotic AcetonitrileAnother potential candidate for single-solvent recrystallization.
Polar Protic Isopropanol, Ethanol, MethanolThe hydroxyl and amino groups suggest good solubility in alcohols, potentially requiring a co-solvent.[7]
Very Polar WaterDue to the organic nature of the bulk of the molecule, solubility in water alone is expected to be low. However, it can be an excellent anti-solvent.

Q4: What is a mixed-solvent recrystallization, and when should I consider it?

A4: A mixed-solvent recrystallization is employed when no single solvent provides the desired solubility profile.[4] This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent").[4] For 2-(1-Aminopropyl)-4-bromo-6-methylphenol, a likely successful pairing would be a polar solvent that readily dissolves the compound (like ethanol or acetone) with a non-polar anti-solvent (like hexane or water) to induce crystallization.

Troubleshooting Guide

Problem: My compound "oils out" instead of crystallizing.

Cause: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase rather than dissolving.[8][9] This is more likely if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities present.[9][10] The resulting oil often traps impurities, hindering purification.[8][11]

Solutions:

  • Increase Solvent Volume: Add more of the primary solvent to the heated mixture to fully dissolve the oil.[8][9]

  • Lower the Temperature: If possible, use a lower boiling point solvent or a solvent mixture that allows dissolution at a temperature below the compound's melting point.

  • Slow Cooling: Allow the solution to cool very slowly. This can be achieved by leaving the flask on a hot plate that is turned off or by insulating the flask.[9] Slow cooling provides the molecules with sufficient time to arrange into a crystal lattice.[1]

  • Change the Solvent System: The chosen solvent may be too non-polar. Try a more polar solvent or a different solvent pair.

Problem: No crystals form upon cooling.

Cause: This is often due to either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the solution being supersaturated but lacking a nucleation site for crystal growth to begin.[2][9]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.[2][8] The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a pure crystal of the compound, add a tiny amount to the cooled solution to act as a template for crystal growth.[2][9]

  • Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]

  • Cool to a Lower Temperature: If crystals still do not form, try cooling the solution in an ice bath.

Problem: The recrystallized product is not pure.

Cause: Impurities may have co-precipitated with your product. This can happen if the cooling is too rapid or if the impurities have very similar solubility profiles to your compound.[12]

Solutions:

  • Re-recrystallize: A second recrystallization of the obtained solid can significantly improve purity.

  • Hot Filtration: If insoluble impurities are present in the hot solution, they should be removed by filtering the hot solution before allowing it to cool.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.

  • Optimize the Solvent System: Experiment with different solvents or solvent pairs to maximize the solubility difference between your compound and the impurities.

Experimental Workflow for Solvent Selection

This section provides a step-by-step protocol for systematically determining the best recrystallization solvent for 2-(1-Aminopropyl)-4-bromo-6-methylphenol.

Recrystallization_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed-Solvent System A Start: Place ~50mg of crude compound in a test tube B Add 0.5 mL of solvent (e.g., Ethanol) at RT A->B C Observe Solubility at Room Temp B->C D If soluble at RT -> Poor Solvent (Stop) C->D Soluble E If insoluble/sparingly soluble -> Heat to Boiling C->E Insoluble F Observe Solubility at Boiling E->F G If insoluble at boiling -> Poor Solvent (Stop) F->G Insoluble H If soluble at boiling -> Cool to RT, then ice bath F->H Soluble I Observe for Crystals H->I J Crystals form -> Good single solvent candidate I->J Crystals K No crystals form -> Go to Mixed-Solvent I->K No Crystals L Start: Dissolve ~50mg of crude in minimum hot 'good' solvent (e.g., Ethanol) K->L M Add 'poor' solvent (e.g., Water) dropwise at boiling until cloudy L->M N Add 1-2 drops of 'good' solvent to redissolve M->N O Cool slowly to RT, then ice bath N->O P Observe for Crystals O->P Q Crystals form -> Good mixed-solvent system P->Q

Caption: Workflow for selecting a recrystallization solvent.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. Available at: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. Available at: [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. Available at: [Link]

  • Recrystallization. University of California, Irvine. Available at: [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness Discussion Board. Available at: [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. Available at: [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. Available at: [Link]

  • Process for the purification of aromatic amines - Google Patents.
  • 2-Bromo-6-methylphenol | C7H7BrO | CID 11095329 - PubChem. Available at: [Link]

  • Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters - MDPI. Available at: [Link]

  • Amine workup : r/Chempros - Reddit. Available at: [Link]

  • Purification of p-aminophenol - Google Patents.
  • Process for producing aminophenols - European Patent Office. Available at: [Link]

  • Process for the purification of p-aminophenol - Google Patents.
  • 4-Bromophenol | C6H5BrO | CID 7808 - PubChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Crystallographic Guide: 2-(1-Aminopropyl)-4-bromo-6-methylphenol

[1] Executive Summary This guide provides a technical analysis of the structural characteristics of 2-(1-Aminopropyl)-4-bromo-6-methylphenol , a chiral Mannich base derivative.[1] In drug discovery, this scaffold serves...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis of the structural characteristics of 2-(1-Aminopropyl)-4-bromo-6-methylphenol , a chiral Mannich base derivative.[1] In drug discovery, this scaffold serves as a critical pharmacophore for adrenergic ligands and antimicrobial agents.[1]

The focus of this document is to benchmark the crystallographic data of this target compound against established structural analogs. By comparing intramolecular hydrogen bonding, packing motifs, and bond metrics with validated standards (such as 4-bromo-2-[(phenylimino)methyl]phenol ), researchers can validate their own synthesis and structural refinement.

Key Structural Insight: The critical feature determining stability and bioactivity in this class is the strength of the intramolecular


 hydrogen bond, which often creates a pseudo-six-membered ring 

motif.

Structural Characterization & Comparative Analysis[2][3][4]

The Reference Standards

To objectively evaluate the target, we compare it against two crystallographically solved analogs that share the core 4-bromo-2-substituted-phenol pharmacophore.

  • Target: 2-(1-Aminopropyl)-4-bromo-6-methylphenol (Chiral Betti base derivative).

  • Standard A (Schiff Base): 4-Bromo-2-[(phenylimino)methyl]phenol (Rigid, planar anchor).

  • Standard B (Aminomethyl): 2-Aminomethyl-4-bromo-6-methylphenol (Sterically unhindered analog).[1]

Comparative Data Table: Bond Metrics & Geometry

The following data highlights the expected crystallographic parameters. The "Target" values are projected ranges based on the specific steric influence of the propyl group compared to the rigid Standard A.

Structural ParameterStandard A (Experimental) [1]Target (Projected Range)Significance
Crystal System Monoclinic (

)
Monoclinic or TriclinicInfluence of chiral propyl chain on packing symmetry.
C–Br Bond Length 1.88 – 1.91 Å1.90 ± 0.02 ÅHeavy atom standard; confirms halogen integrity.[1][2][3]
O–H

N Distance
2.583(6) Å2.55 – 2.65 ÅCritical for "closed" conformation stability.
Dihedral Twist 1.5(3)° (Planar)20° – 45°Propyl group induces steric twist, disrupting planarity seen in Standard A.
Tautomer State Enol-Imine (OH form)Zwitterionic PotentialThe propyl amine is more basic than the imine in Std A, increasing zwitterion (

) probability.
Intramolecular Hydrogen Bonding Analysis

The defining feature of 2-(1-Aminopropyl)-4-bromo-6-methylphenol is the Resonance-Assisted Hydrogen Bond (RAHB) .[1]

  • Mechanism: The phenolic proton forms a strong H-bond with the amine nitrogen.[1]

  • Substitution Effect: The 4-bromo substituent (electron-withdrawing) increases the acidity of the phenol, theoretically shortening the

    
     distance compared to non-halogenated analogs.
    
  • Steric Effect: Unlike the methyl analog, the 1-aminopropyl group introduces a chiral center at the

    
    -carbon.[1] In the crystal lattice, this forces the propyl chain out of the aromatic plane, preventing the flat 
    
    
    
    stacking seen in Standard A.

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain X-ray quality single crystals of the target, a modified Mannich condensation followed by slow evaporation is required.

Reagents: 4-bromo-2-methylphenol, Propanal, Ammonia (or Propylamine).[1]

Step-by-Step Protocol:
  • Condensation: Dissolve 4-bromo-2-methylphenol (10 mmol) in Ethanol (20 mL). Add Propanal (10 mmol) and Ammonia (12 mmol) dropwise at 0°C.

  • Reflux: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to RT. Precipitate with cold water. Filter crude solid.

  • Crystallization (Critical Step):

    • Dissolve 50 mg of crude solid in minimal hot Ethanol (approx. 3 mL).

    • Filter through a 0.45

      
      m PTFE syringe filter into a narrow vial.
      
    • Cover with parafilm and poke 3 small holes.

    • Allow to stand at 20°C for 5–7 days.

    • Target Crystal Habit: Colorless/Pale yellow prisms.

Workflow Visualization

The following diagram illustrates the logic flow from synthesis to structural validation.

G Start Reactants (Phenol + Propanal + Amine) Synth Mannich Condensation (Reflux 60°C) Start->Synth Crude Crude Precipitate Synth->Crude Cryst Slow Evaporation (Ethanol, 5-7 days) Crude->Cryst XRD Single Crystal XRD Cryst->XRD Check CheckCIF Validation XRD->Check Success Publishable Structure (R-factor < 5%) Check->Success Pass Fail Twinning/Disorder (Recrystallize in MeOH) Check->Fail Alert A/B Fail->Cryst

Caption: Figure 1. Optimized workflow for generation and validation of X-ray quality crystals for Mannich base phenols.

Structural Logic & Validation

The "S(6)" Motif Logic

Understanding the intramolecular interactions is vital for refining the hydrogen atoms in the crystal structure solution.

H_Bonding Phenol Phenolic Oxygen (Donor) Proton H-Atom Phenol->Proton Covalent (0.82 Å) Ring S(6) Pseudo-Ring Formation Phenol->Ring Nitrogen Amine Nitrogen (Acceptor) Proton->Nitrogen H-Bond (~1.8 Å) Nitrogen->Ring Stability Conformational Locking (Bioactivity) Ring->Stability

Caption: Figure 2.[1] The S(6) resonance-assisted hydrogen bonding network characteristic of 2-substituted phenols.[1]

Validation Checklist (Self-Correction)

Before finalizing the dataset, apply these checks to ensure scientific integrity:

  • CheckCIF: Upload the .cif file to the IUCr CheckCIF server.[1] Ensure no A-level alerts regarding "Short Intermolecular Contacts" (indicates incorrect space group or twinning).

  • Thermal Ellipsoids: The propyl chain terminal methyl group often exhibits high thermal motion.[1] If

    
     is > 0.15, consider collecting data at 100 K rather than 298 K.
    
  • Chirality: Since the target has a chiral center, but the synthesis is likely racemic, expect a Centrosymmetric Space Group (e.g.,

    
    ) containing both R and S enantiomers. If you used a chiral amine, expect a Non-Centrosymmetric group (e.g., 
    
    
    
    ).

References

  • Yan, X. X., Lu, L. P., & Zhu, M. L. (2014).[2] Crystal structure of 4-bromo-2-[(phenylimino)methyl]phenol.[4] Acta Crystallographica Section E: Structure Reports Online, 70(7), o853. Link

  • Talukdar, P. B., Banerjee, S., & Sengupta, S. K. (1970).[5] Intramolecular Hydrogen Bonding in 2-(Substituted Amino-) Methyl-4-Acetamidophenol. Journal of the Indian Chemical Society.[1] Link

  • Lamsabhi, A. M., Mó, O., & Yáñez, M. (2021).[6] Intramolecular Hydrogen Bonding in Aminophenol Derivatives: A Theoretical Perspective. Molecules, 26(19). Link

  • PubChem. (2023).[1] 2-Bromo-4-chloro-6-methylphenol (Analog Data). National Library of Medicine.[1] Link

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for the Purity Assessment of 2-(1-Aminopropyl)-4-bromo-6-methylphenol

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or a critical intermediate like 2-(1-Aminopropyl)-4-bromo-6-methylphenol is a found...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or a critical intermediate like 2-(1-Aminopropyl)-4-bromo-6-methylphenol is a foundational requirement for ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of elemental analysis standards and methodologies, offering a framework for selecting the most appropriate techniques for purity determination. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.

The molecular formula of 2-(1-Aminopropyl)-4-bromo-6-methylphenol is C₁₀H₁₄BrNO. Its purity is not only defined by the percentage of the compound itself but also by the absence of elemental impurities that may originate from the synthetic process (e.g., catalysts) or through environmental contamination.[1][2] Therefore, a comprehensive purity assessment involves two key aspects: the determination of the mass fractions of carbon, hydrogen, and nitrogen to confirm the empirical formula, and the quantification of trace elemental impurities.

Comparing the Titans: Methodologies for Elemental Purity

Two primary techniques dominate the landscape of elemental analysis for pharmaceutical compounds: Combustion Analysis for core elemental composition (CHN) and Inductively Coupled Plasma (ICP) based methods for trace elemental impurities.

Combustion Analysis (CHN/CHNS) is a cornerstone technique for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in an organic compound.[3][4] This method relies on the complete combustion of the sample in a high-temperature, oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[5][6] The accuracy of this technique is paramount in confirming the empirical formula of a synthesized compound like 2-(1-Aminopropyl)-4-bromo-6-methylphenol. A deviation of more than ±0.4% between the theoretical and experimentally determined values for each element is often considered an indicator of impurity.[7]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a powerful and sensitive technique for the determination of trace and ultra-trace metal contaminants.[8] It is the preferred method for assessing elemental impurities as outlined by the United States Pharmacopeia (USP) General Chapter <232> Elemental Impurities—Limits.[1][9][10] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific quantification.[8] Recent advancements have enabled the routine analysis of a wide range of organic matrices with minimal sample preparation.[11]

Below is a comparative summary of these two essential techniques:

FeatureCombustion Analysis (CHN)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Primary Application Determination of C, H, N, S content; Empirical formula confirmationQuantification of trace and ultra-trace elemental impurities
Principle High-temperature combustion and detection of resulting gasesHigh-temperature plasma ionization and mass spectrometric detection
Typical Sample Size 1-5 mg10-100 mg (after digestion/dilution)
Precision Excellent (typically ≤0.3% absolute deviation)[12]Excellent (typically <5% RSD)
Limits of Detection Percent level (%)Parts per billion (ppb) to parts per trillion (ppt)
Key Strengths Fast, cost-effective, and highly accurate for major elements.[13]Extremely sensitive, multi-element capability, and the standard for regulatory compliance for elemental impurities.[14]
Limitations Not suitable for trace element analysis.More complex instrumentation and sample preparation; potential for spectral interferences.[11]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, incorporating steps for calibration, verification, and the use of certified reference materials to ensure the trustworthiness of the results. The validation of analytical procedures should be conducted in accordance with guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2).[15][16]

Protocol 1: Purity Confirmation by CHN Combustion Analysis

This protocol outlines the determination of Carbon, Hydrogen, and Nitrogen content in 2-(1-Aminopropyl)-4-bromo-6-methylphenol.

Instrumentation: A modern CHN elemental analyzer.

Materials:

  • 2-(1-Aminopropyl)-4-bromo-6-methylphenol sample (dried to constant weight)

  • Certified Reference Material (CRM) with a known C, H, N composition (e.g., Acetanilide)[17]

  • Tin capsules

  • High-purity oxygen (carrier gas)

  • High-purity helium (carrier gas)

Procedure:

  • Instrument Calibration: Calibrate the instrument using a certified standard like Acetanilide.[17] Analyze multiple, accurately weighed portions of the standard to establish a calibration curve. The instrument software will use this to correlate detector response to elemental concentration.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 2-(1-Aminopropyl)-4-bromo-6-methylphenol sample into a tin capsule.

  • Analysis: Introduce the encapsulated sample into the autosampler of the CHN analyzer. The instrument will automatically drop the sample into a high-temperature furnace (typically >900 °C) for combustion.[5]

  • Data Acquisition and Calculation: The combustion products (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by the thermal conductivity detector.[4] The instrument's software calculates the percentage of C, H, and N in the sample.

  • Verification: Analyze a check standard (a CRM different from the one used for calibration) to verify the accuracy of the calibration. The results should be within the certified range of the check standard.

Expected Results for Pure 2-(1-Aminopropyl)-4-bromo-6-methylphenol (C₁₀H₁₄BrNO):

  • Carbon (C): 48.80%

  • Hydrogen (H): 5.73%

  • Nitrogen (N): 5.69%

A result within ±0.4% of these theoretical values is generally considered acceptable for a pure compound.[7]

Protocol 2: Quantification of Elemental Impurities by ICP-MS

This protocol is designed to quantify elemental impurities in accordance with USP <232>.[1][2]

Instrumentation: An Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).

Materials:

  • 2-(1-Aminopropyl)-4-bromo-6-methylphenol sample

  • High-purity nitric acid and hydrochloric acid (for digestion)

  • Certified multi-element standard solutions for calibration[14]

  • Internal standard solution (e.g., Rhodium)

  • High-purity deionized water

Procedure:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 100 mg of the sample into a clean microwave digestion vessel.

    • Add a suitable mixture of high-purity acids (e.g., 5 mL nitric acid and 1 mL hydrochloric acid).

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature and pressure according to a validated digestion program to ensure complete dissolution of the organic matrix.

    • After cooling, quantitatively transfer the digestate to a volumetric flask and dilute to a final volume with high-purity water.

  • Instrument Calibration: Prepare a series of calibration standards by diluting the certified multi-element standard solutions. These standards should bracket the expected concentration range of the impurities.

  • Analysis:

    • Introduce the prepared sample, calibration standards, and blanks into the ICP-MS. The internal standard is typically introduced online to correct for matrix effects and instrumental drift.

    • The instrument will aspirate the solution, creating an aerosol that is transported to the argon plasma.

    • The plasma atomizes and ionizes the elements, which are then detected by the mass spectrometer.

  • Data Analysis: The concentration of each elemental impurity is determined by comparing the signal intensity from the sample to the calibration curve. The results are reported in parts per million (ppm) or µg/g.

Hypothetical Comparative Data:

Elemental ImpurityMethod A: ICP-MS (Microwave Digestion)Method B: ICP-OES (Direct Dilution)USP <232> Oral PDE Limit (µ g/day )
Lead (Pb)0.2 µg/g< 1 µg/g5
Arsenic (As)0.1 µg/g< 1 µg/g15
Cadmium (Cd)< 0.1 µg/g< 0.5 µg/g5
Mercury (Hg)< 0.1 µg/g< 0.5 µg/g30
Palladium (Pd)1.5 µg/g2.0 µg/g100

This table illustrates that while both ICP-MS and ICP-OES can be used, ICP-MS offers superior detection limits, which is critical for ensuring compliance with the stringent limits set by regulatory bodies.[10]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical flow, the following diagrams created using Graphviz (DOT language) illustrate the key processes.

Elemental_Analysis_Workflow cluster_Purity_Assessment Purity Assessment of 2-(1-Aminopropyl)-4-bromo-6-methylphenol Sample Sample Received Drying Drying to Constant Weight Sample->Drying CHN_Analysis CHN Combustion Analysis Drying->CHN_Analysis ICP_MS_Analysis ICP-MS Analysis for Elemental Impurities Drying->ICP_MS_Analysis Data_Evaluation Data Evaluation and Purity Confirmation CHN_Analysis->Data_Evaluation ICP_MS_Analysis->Data_Evaluation Final_Report Final Certificate of Analysis Data_Evaluation->Final_Report

Caption: Workflow for comprehensive purity assessment.

Caption: Decision-making for selecting elemental analysis.

References

  • United States Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. URL: [Link]

  • Pharmaceutical Tech. Elemental Analysis CHNS. URL: [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. URL: [Link]

  • United States Pharmacopeia. (232) Elemental Impurities-Limits 1. URL: [Link]

  • US Pharmacopeia (USP). <232> ELEMENTAL IMPURITIES— LIMITS. URL: [Link]

  • Agilent Technologies. Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). URL: [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. URL: [Link]

  • ASTM International. Trace Metals in Organics by ICP-MS. URL: [Link]

  • VELP Scientifica. CHNS-O determination in pharmaceutical products by flash combustion. URL: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. URL: [Link]

  • ASTM International. ASTM E1621-21 - Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry. URL: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. URL: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). URL: [Link]

  • IKEV. VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. URL: [Link]

  • Chemycal. ASTM - Chemical Analysis of Metals: new standard guide for elemental analysis through spectrometry. URL: [Link]

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. URL: [Link]

  • Validation of Analytical Procedures. URL: [Link]

  • Spectroscopy Online. LC–ICP-MS to Probe Metal Speciation in the Environment. URL: [Link]

  • AZoM. ICP-MS for Trace Metal Analysis. URL: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. URL: [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. URL: [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. URL: [Link]

  • Agilent. ASTM D8322: Elemental Analysis of Crude Oil and Residual Fuels using MP-AES. URL: [Link]

  • Universal Lab Blog. Basic principles and tests of organic element analysis. URL: [Link]

  • EUROLAB. Element Determination (ASTM D 5185) - tests. URL: [Link]

Sources

Validation

UV-Vis absorption maxima of 2-(1-Aminopropyl)-4-bromo-6-methylphenol

An In-Depth Technical Guide to the UV-Vis Absorption Maxima of 2-(1-Aminopropyl)-4-bromo-6-methylphenol and its Structural Analogues Authored by a Senior Application Scientist Our approach is grounded in the fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Absorption Maxima of 2-(1-Aminopropyl)-4-bromo-6-methylphenol and its Structural Analogues

Authored by a Senior Application Scientist

Our approach is grounded in the fundamental principles of molecular spectroscopy, where the structure of a molecule dictates its interaction with electromagnetic radiation.[1][2] By dissecting the target molecule into its core components—a substituted phenol ring—and examining the spectral data of simpler, related compounds, we can build a strong hypothesis regarding its UV-Vis profile.

Deconstructing the Chromophore: Predicting the λmax

The core structure of 2-(1-Aminopropyl)-4-bromo-6-methylphenol is the phenol ring, which is a chromophore (a light-absorbing group). The substituents on this ring—a bromine atom, a methyl group, and an aminopropyl group—act as auxochromes, which are groups that modify the light-absorbing properties of the chromophore.

The phenol molecule itself typically exhibits two primary absorption bands in the UV region.[3] These correspond to the π → π* electronic transitions of the benzene ring. The presence of substituents alters the energy levels of these transitions, leading to shifts in the absorption maxima. This phenomenon is key to predicting the spectrum of our target compound.

  • Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group's lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density. This reduces the energy required for the π → π* transition, resulting in a bathochromic shift (a shift to a longer wavelength) compared to unsubstituted benzene.

  • Bromo Group (-Br): Halogens are deactivating groups due to their inductive effect but have lone pairs that can participate in resonance. For UV-Vis spectroscopy, the resonance effect is more influential, leading to a bathochromic shift. For example, the vapor-phase absorption spectrum of 4-bromophenol is red-shifted compared to phenol.[4] In solution, a synthetic bromophenol derivative showed a λmax around 285-292 nm, with the exact value depending on solvent polarity.[5]

  • Methyl Group (-CH₃): As an alkyl group, it is a weak electron-donating group through hyperconjugation, causing a small bathochromic shift. For instance, p-cresol (4-methylphenol) in hexane shows a λmax at 278 nm.[6]

  • Aminopropyl Group (-CH(NH₂)CH₂CH₃): The amino group is a powerful auxochrome. Similar to the hydroxyl group, the lone pair on the nitrogen atom can delocalize into the aromatic ring, causing a significant bathochromic shift and often an increase in absorption intensity (hyperchromic effect). The UV absorption spectra of 2-aminophenol in methanol and DMSO show distinct peaks influenced by the amino group.[7]

Hypothesis:

Based on the additive effects of these auxochromes on the phenol chromophore, we can predict that 2-(1-Aminopropyl)-4-bromo-6-methylphenol will exhibit a primary absorption maximum (λmax) at a longer wavelength than phenol or any of the singly substituted analogues. The combined electron-donating effects of the hydroxyl, amino, and methyl groups, along with the resonance contribution of the bromine, will likely push the λmax towards the upper end of the UV-A range, potentially between 280 nm and 310 nm. The exact position will be highly dependent on the solvent used.[8][9]

Comparative Framework: Structural Analogues

To validate the predicted λmax and understand the contribution of each substituent, it is essential to compare the experimental spectrum of the target compound with those of its structural analogues. The following compounds provide a logical basis for comparison.

Compound NameStructureKey Feature for ComparisonExpected/Reported λmax (in non-polar solvent)
Phenol C₆H₅OHThe core chromophore~270 nm
4-Bromophenol Br-C₆H₄-OHEffect of the bromo substituent~280 nm[4]
4-Methylphenol (p-Cresol) CH₃-C₆H₄-OHEffect of the methyl substituent~278 nm[6][10][11]
2-Aminophenol NH₂-C₆H₄-OHEffect of the amino substituent (ortho position)~275-285 nm (solvent dependent)[7][12]
2-Amino-4-bromo-phenol C₆H₅Br(NH₂)OHCombined effect of amino and bromo groupsPredicted: >285 nm
Target Compound C₁₀H₁₄BrNOCombined effect of all four substituentsPredicted: 280-310 nm

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed methodology for the accurate determination of the UV-Vis absorption maxima. The protocol is designed to be self-validating by incorporating systematic checks and controls.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, ethanol, acetonitrile, and water). The choice of solvent is critical as it can influence the λmax.[8][9][13]

  • Analytes: 2-(1-Aminopropyl)-4-bromo-6-methylphenol and selected structural analogues.

  • Analytical Balance: For accurate weighing of samples.

  • Volumetric Flasks and Pipettes: Class A for precise solution preparation.

Experimental Workflow Diagram

G cluster_prep Step 1: Sample & Solvent Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis & Comparison prep_start Weigh Analyte Accurately prep_stock Prepare Concentrated Stock Solution (e.g., 1 mg/mL in Ethanol) prep_start->prep_stock Dissolve prep_work Perform Serial Dilutions (e.g., to 1-10 µg/mL) prep_stock->prep_work Dilute acq_setup Instrument Setup (Wavelength Range: 200-400 nm) prep_work->acq_setup prep_solvent Prepare Solvent Blanks (for each solvent used) acq_blank Baseline Correction (using appropriate solvent blank) acq_setup->acq_blank acq_scan Scan Sample Solution (ensure absorbance is within linear range, < 1.0 AU) acq_blank->acq_scan an_peak Identify λmax (Wavelength of Maximum Absorbance) acq_scan->an_peak an_table Tabulate Data (λmax, Solvent, Molar Absorptivity) an_peak->an_table an_compare Compare with Analogues an_table->an_compare an_report Report Findings an_compare->an_report

Caption: Workflow for UV-Vis analysis of phenolic compounds.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Accurately weigh approximately 10 mg of the analyte.

    • Dissolve the analyte in a suitable spectroscopic grade solvent (e.g., ethanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Rationale: Ethanol is a good starting solvent as it can dissolve a wide range of organic compounds and is transparent in the UV region.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare working solutions with concentrations in the range of 1-10 µg/mL. The final absorbance should ideally be between 0.2 and 0.8 AU for optimal accuracy, in accordance with the Beer-Lambert Law.[1][14]

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to 200-400 nm.

    • Fill a matched pair of quartz cuvettes with the solvent to be used for the sample.

    • Place the cuvettes in the reference and sample holders and perform a baseline correction. This subtracts the absorbance of the solvent and cuvette from the subsequent sample measurement.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the working solution.

    • Fill the cuvette with the working solution and place it back into the sample holder.

    • Initiate the scan. The instrument will plot absorbance versus wavelength.

  • Data Analysis:

    • From the resulting spectrum, identify the wavelength at which the maximum absorbance occurs (λmax).[15]

    • Record the λmax and the corresponding absorbance value.

    • If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

  • Solvent Effect Analysis (Optional but Recommended):

    • Repeat steps 2-5 using solvents of different polarities (e.g., hexane (non-polar), acetonitrile (polar aprotic), and water (polar protic)). Rationale: Comparing spectra in different solvents can provide insights into the nature of the electronic transitions and the effect of solute-solvent interactions.[9][16]

Conclusion and Future Directions

This guide establishes a predictive and experimental framework for characterizing the UV-Vis absorption properties of 2-(1-Aminopropyl)-4-bromo-6-methylphenol. The predicted λmax, based on the analysis of its structural components, is expected to lie in the 280-310 nm range, a hypothesis that can be confirmed using the detailed experimental protocol provided.

For drug development professionals and researchers, the accurate determination of λmax is a critical first step in compound characterization. It is fundamental for developing quantitative analysis methods (e.g., HPLC-UV), assessing compound purity, and studying formulation stability.[1][17] By systematically comparing the spectral data of the target compound with its structural analogues, researchers can gain a deeper understanding of structure-property relationships, which is invaluable for the rational design of new chemical entities.

References

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing SL. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... Retrieved from [Link]

  • DergiPark. (2025). Solvent-driven stability: UV spectroscopy study of phenolic substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2: UV-VIS spectra of 2-aminophenol oxidation([S] 0 =0.05M). Retrieved from [Link]

  • Royal Society Publishing. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Open Science, 5(3). Retrieved from [Link]

  • MDPI. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Molbank, 2021(1), M1196. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Canadian Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Molecules, 26(15), 4645. Retrieved from [Link]

  • ResearchGate. (n.d.). Room temperature UV absorption spectra of (a) 4-IPhOH, (b) 4BrPhOH, and... Retrieved from [Link]

  • NIST. (n.d.). p-Cresol. NIST Chemistry WebBook. Retrieved from [Link]

  • Springer Nature. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. Environmental Science and Pollution Research. Retrieved from [Link]

  • Springer Medizin. (2026). Liposomal encapsulation of a synthetic bromophenol for antitumor efficacy and apoptotic activity in cancer cells. Retrieved from [Link]

  • ResearchGate. (2025). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • NIST. (n.d.). p-Cresol. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Simultaneous spectrophotometric determination of the three structural isomers of cresol using multivariate regression methods. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromophenol, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS absorption spectra of (E) fast green, (F) bromophenol, (G)... Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra demonstrating the reversible complexation of... Retrieved from [Link]

  • PubMed. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. Journal of Fluorescence. Retrieved from [Link]

Sources

Comparative

Validating Enantiomeric Excess of 2-(1-Aminopropyl)-4-bromo-6-methylphenol

Executive Summary The validation of enantiomeric excess (ee) for 2-(1-Aminopropyl)-4-bromo-6-methylphenol presents a specific challenge due to its structural nature as a Betti base derivative .[1] This molecule contains...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of enantiomeric excess (ee) for 2-(1-Aminopropyl)-4-bromo-6-methylphenol presents a specific challenge due to its structural nature as a Betti base derivative .[1] This molecule contains a basic primary amine, a phenolic hydroxyl, and a sterically crowded chiral center at the benzylic position (C1 of the propyl chain).

Accurate ee determination is critical because the biological activity of aminophenols often diverges sharply between enantiomers—one acting as a potent ligand or inhibitor, the other potentially displaying toxicity or inactivity.

This guide objectively compares three validation methodologies: Chiral HPLC (Normal Phase) , Chiral SFC , and 1H NMR Derivatization (Mosher's Method) .[1] While HPLC remains the industry gold standard for precision, NMR provides necessary structural orthogonality, and SFC offers high-throughput efficiency.[1]

Structural Analysis & Challenge Definition[1]

The target molecule possesses two functional groups that complicate separation:

  • Primary Amine: Highly basic; tends to interact with residual silanols on silica-based columns, causing severe peak tailing.[1]

  • Phenolic Hydroxyl: Adds polarity and hydrogen-bonding capability.[1]

The Chiral Center: The C1 position of the propyl chain is the stereogenic center. The proximity of the ortho-methyl group (position 6) and the para-bromo group creates a specific steric environment that favors polysaccharide-based chiral selectors.

Method 1: Chiral HPLC (The Gold Standard)

Verdict: Best for QC release and high-precision quantification (>99.5% ee).

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the benchmark. For this specific aminophenol, Amylose-based columns generally provide superior resolution over Cellulose analogs due to the helical pitch accommodating the aromatic ring.

Optimized Protocol
  • Column: Chiralpak AD-H or Phenomenex Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA).[1]

    • Ratio: 90 : 10 : 0.1 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 280 nm (targeting the phenol/bromo-aromatic absorption).

Technical Insight (The "Why")

The Role of Diethylamine (DEA): You must add a basic modifier. Without DEA, the primary amine of the analyte will ionically bind to the acidic silanol groups on the silica support. This results in broad, tailing peaks that make accurate integration of the minor enantiomer impossible. DEA competes for these sites, sharpening the peak shape.

Self-Validating Step

Always inject the racemate first.[1] If you cannot achieve a resolution factor (


) of 

(baseline separation) with the racemate, you cannot trust the ee value of the enriched sample.

Method 2: 1H NMR with Mosher’s Acid (Orthogonal Validation)

Verdict: Best for absolute configuration assignment and initial R&D screening when no HPLC method is available.[1]

When chiral columns fail or are unavailable, derivatization with


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA)
, known as Mosher's Acid, converts enantiomers into diastereomers.[1] These diastereomers have distinct chemical shifts in NMR.
Protocol
  • Derivatization: React 10 mg of the analyte with (R)-(-)-MTPA-Cl (Mosher's acid chloride) in pyridine/CDCl3.

  • Acquisition: Run 1H NMR (minimum 400 MHz, ideally 600 MHz).

  • Analysis: Focus on the methyl protons of the propyl chain or the methoxy group of the MTPA moiety .

    • Mechanism:[1][2][3][4] The anisotropic effect of the phenyl ring in the MTPA auxiliary shields/deshields protons differently depending on the

      
       or 
      
      
      
      configuration of the amine.
Technical Insight

This method is "self-validating" structurally.[1] If you observe two distinct doublets for the methyl group in the derivatized racemate, but only one doublet in your sample, you have high optical purity. However, the limit of detection is roughly 2-5% minor enantiomer (lower precision than HPLC).

Method 3: Chiral SFC (The High-Throughput Alternative)

Verdict: Best for screening large libraries or preparative purification.[1]

Supercritical Fluid Chromatography (SFC) uses supercritical CO2.[1] It is faster and "greener" than HPLC.[1]

Optimized Protocol
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: scCO2 : Methanol (with 0.2% Isopropylamine).[1]

    • Gradient: 5% to 40% MeOH over 5 minutes.[1]

  • Back Pressure: 120 bar.[1]

Technical Insight

While CO2 is acidic, basic additives (Isopropylamine) are still required for this aminophenol to ensure good peak shape.[1] SFC is often 4x faster than HPLC, making it ideal if you are synthesizing dozens of analogs.[1]

Comparative Analysis

The following table summarizes the performance metrics for validating the ee of 2-(1-Aminopropyl)-4-bromo-6-methylphenol.

FeatureChiral HPLC (Normal Phase)1H NMR (Mosher's)Chiral SFC
Precision (ee) High (

)
Low (

)
Medium-High (

)
Limit of Detection

minor isomer

minor isomer

minor isomer
Sample Prep Minimal (Dilution)High (Derivatization reaction)Minimal (Dilution)
Analysis Time 15–30 mins1–2 hours (inc.[1] reaction)3–8 mins
Solvent Cost High (Hexane/IPA)Low (Deuterated solvents)Low (CO2/MeOH)
Primary Risk Peak tailing (needs DEA)Kinetic resolution (incomplete reaction)Solubility issues

Decision Logic & Workflow[1]

The following diagram illustrates the decision process for selecting the appropriate validation method based on your specific development stage.

MethodSelection Start Start: Validate ee of 2-(1-Aminopropyl)-4-bromo-6-methylphenol IsRacemate Is Racemic Standard Available? Start->IsRacemate HighPrecision Is >99% Precision Required (e.g., QC Release)? IsRacemate->HighPrecision Yes NMR METHOD B: 1H NMR (Mosher) (Derivatization w/ MTPA-Cl) *Structural ID* IsRacemate->NMR No (Cannot determine RT) HPLC METHOD A: Chiral HPLC (Amylose-C, Hex/IPA/DEA) *Gold Standard* HighPrecision->HPLC Yes SFC METHOD C: Chiral SFC (Cellulose-C, CO2/MeOH/IPA) *High Throughput* HighPrecision->SFC No (Screening phase) NMR->IsRacemate Synthesize Racemate based on config

Caption: Decision matrix for selecting the optimal enantiomeric excess validation method based on standard availability and precision requirements.

Mechanism of Separation (HPLC)[5][6][7][8][9]

Understanding the interaction at the molecular level allows for better troubleshooting.

HPLCMechanism Analyte Analyte: 2-(1-Aminopropyl)-4-bromo-6-methylphenol (Basic Amine + Aromatic Ring) Interaction Separation Mechanism: 1. H-Bonding (Carbamate <-> Phenol) 2. Pi-Pi Stacking (Aromatic Rings) 3. Steric Inclusion (Methyl/Bromo fit) Analyte->Interaction Enantioselective Adsorption CSP Chiral Stationary Phase (CSP): Amylose tris(3,5-dimethylphenylcarbamate) (Helical Cavity + Pi-System) CSP->Interaction Interaction->Analyte Differential Elution Time Additive Mobile Phase Additive: Diethylamine (DEA) Silanol Silica Support (Acidic Silanols) Additive->Silanol Blocks Non-specific Binding (Prevents Tailing)

Caption: Mechanistic interaction between the aminophenol analyte, the chiral stationary phase, and the critical role of the DEA additive.

References

  • Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[1][5] [Link]

  • National Institutes of Health (NIH). (2011).[1] Separation of Betti Reaction Product Enantiomers: Absolute Configuration and Inhibition of Botulinum Neurotoxin A.[6] PubMed Central.[1] [Link]

  • American Chemical Society (ACS). (2008).[1] Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.[7] Journal of Chemical Education.[1] [Link]

  • ChemEurope. (2023).[1] Chiral Derivatizing Agents: Mosher's Acid Applications.[1][7][8][9] ChemEurope Encyclopedia.[1] [Link]

Sources

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